N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzylsulfonyl)piperidine-1-carboxamide
Description
This compound is a piperidine-1-carboxamide derivative featuring a benzodioxole methyl group at the N-position and a benzylsulfonyl moiety at the 4-position of the piperidine ring.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-benzylsulfonylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c24-21(22-13-17-6-7-19-20(12-17)28-15-27-19)23-10-8-18(9-11-23)29(25,26)14-16-4-2-1-3-5-16/h1-7,12,18H,8-11,13-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJVAXHHVOVJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzylsulfonyl)piperidine-1-carboxamide, a compound with the CAS number 898408-59-8, has garnered attention in recent research due to its potential biological activities, particularly in the field of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C25H22N2O5S
- Molecular Weight : 462.5 g/mol
This compound features a piperidine core substituted with a benzylsulfonyl group and a benzo[d][1,3]dioxole moiety, which are known for their diverse biological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to or derived from benzo[d][1,3]dioxole. The following table summarizes key findings regarding the anticancer activity of this compound and related compounds.
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited significant cytotoxicity against cancer cell lines while demonstrating low toxicity towards normal cells.
The mechanisms underlying the anticancer effects of this compound include:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival pathways in cancer cells .
- Apoptosis Induction : Studies have demonstrated that treatment with this compound leads to apoptosis in cancer cells through the activation of mitochondrial pathways, involving proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Specifically, in the Hep3B liver cancer cell line, this compound has been observed to cause significant arrest in the G1 phase of the cell cycle, thereby inhibiting further cell division .
Case Studies and Research Findings
A notable study conducted on derivatives of benzodioxole reported that compounds similar to this compound exhibited potent anticancer activity across various cell lines. The study highlighted that compounds with amide functionalities showed enhanced cytotoxic effects compared to their non-amide counterparts .
Another research effort focused on evaluating the anti-inflammatory properties alongside anticancer activities. The results indicated that these compounds not only inhibited tumor growth but also reduced inflammatory markers associated with cancer progression .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
